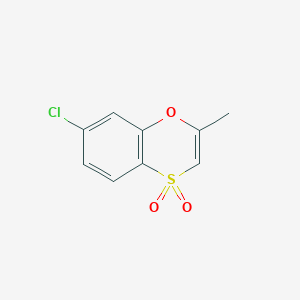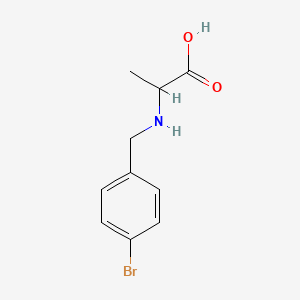![molecular formula C17H21N3O3 B12490305 N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a carboxamide group and a 2,3-dimethoxybenzylaminoethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the 2,3-dimethoxybenzylamine. This intermediate is then reacted with 4-pyridinecarboxylic acid chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process and reduce the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary amines.
Aplicaciones Científicas De Investigación
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzymatic activity. Additionally, its ability to cross cell membranes allows it to affect intracellular signaling pathways.
Comparación Con Compuestos Similares
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide can be compared to other similar compounds, such as:
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-3-carboxamide: This compound has a similar structure but with the carboxamide group positioned at the 3-position of the pyridine ring, which can lead to different chemical and biological properties.
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-2-carboxamide: Another isomer with the carboxamide group at the 2-position, which may exhibit distinct reactivity and interactions.
N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzamide: This compound lacks the pyridine ring, which can significantly alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
N-[2-[(2,3-dimethoxyphenyl)methylamino]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-22-15-5-3-4-14(16(15)23-2)12-19-10-11-20-17(21)13-6-8-18-9-7-13/h3-9,19H,10-12H2,1-2H3,(H,20,21) |
Clave InChI |
JAHGSILKGUQEDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CNCCNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3-Bromophenyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B12490227.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12490229.png)


![{2-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12490249.png)
![N-(2,5-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12490256.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12490262.png)

![Ethyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490266.png)

![4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12490303.png)
![1-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490320.png)
![[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B12490322.png)

